

Synthesis of 2,3'-dinitrobenzophenone via benzophenone nitration

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Nitrophenyl)(3-nitrophenyl)methanone

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[label="3,3'-Dinitrobenzophenone\n(Major Product,

Mechanistic pathway of benzophenone nitration yielding major 3,3'- and minor 2,3'-dinitro isomers.

Experimental Protocol: A Self-Validating System

This protocol is designed to synthesize the isomeric mixture and selectively isolate the 2,3'-isomer through thermodynamic enrichment.

Phase 1: Electrophilic Aromatic Substitution (Nitration)

Caution: Fuming nitric acid and oleum are highly corrosive and reactive. Perform all steps in a heavy-duty fume hood.

- Reagent Preparation: In a dry reactor, charge 190 g of 22.5% Oleum (fuming sulfuric acid).
 - Causality: Benzophenone is strongly deactivated. Standard concentrated sulfuric acid contains residual water that suppresses

formation. Oleum acts as a powerful desiccant, driving the equilibrium toward quantitative generation and preventing the reaction from stalling at the mononitro stage[1].

- Substrate Addition: Slowly dissolve 20 g of benzophenone into the oleum while maintaining the temperature below 20 °C using an ice bath[2].

- Nitration: Prepare a mixed acid solution of 16.5 g fuming

(d = 1.50) and 57.3 g of 22.5% Oleum. Add this dropwise to the reactor over 2 hours, strictly maintaining the temperature at 15–20 °C[2].

- Thermal Drive: Once addition is complete, heat the reaction mixture to 70–75 °C and maintain for 1 hour[2].
 - Causality: The first nitration proceeds readily at 20 °C, but the introduction of the first nitro group severely deactivates the molecule. Elevated thermal energy (70 °C) is required to overcome the activation energy barrier for the second nitration. Exceeding 80 °C is avoided to prevent oxidative cleavage of the ketone bridge into nitrobenzoic acids[3].

Phase 2: Quenching and Crude Isolation

- Precipitation: Carefully pour the hot reaction mixture over 200 g of crushed ice[2]. The crude dinitrobenzophenone mixture will immediately precipitate as a pale yellow solid.
- Filtration & Washing: Collect the precipitate via vacuum filtration. Wash aggressively with distilled water.
 - Self-Validation Check (IPC 1): Test the pH of the final wash filtrate using universal indicator paper. A pH > 6 confirms the complete removal of residual acids. Failure to achieve neutrality will result in acid-catalyzed degradation during subsequent heating steps.

Phase 3: Fractional Crystallization (Isomer Enrichment)

- Solvent Suspension: Suspend the dried crude mixture in boiling lower alcohol (e.g., ethanol or isobutanol)[4].
 - Causality: The highly symmetrical 3,3'-dinitrobenzophenone has a rigid crystal lattice and exceptionally low solubility in alcohols. Conversely, the asymmetric 2,3'-

dinitrobenzophenone has a disrupted lattice and remains highly soluble in the hot solvent[4].

- Hot Filtration: Filter the boiling suspension. The filter cake contains the purified 3,3'-isomer. Retain the mother liquor, which is now highly enriched with the target 2,3'-isomer.
 - Self-Validation Check (IPC 2): The efficacy of this step is visually validated. The 3,3'-isomer presents as a dense, off-white crystalline solid, while the enriched mother liquor retains a deep yellow hue indicative of the asymmetric 2,3'-isomer.

Phase 4: Chromatographic Purification

- Concentration: Evaporate the enriched mother liquor under reduced pressure to yield a crude yellow oil/semisolid.
- Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1, progressing to 7:3).
- Fraction Collection: Monitor fractions via TLC (UV 254 nm). The 2,3'-isomer will elute as a distinct band separate from residual 3,3'-isomer due to its unique dipole moment and altered silica interaction.

Quantitative Data & Physicochemical Profiling

The successful isolation of the 2,3'-isomer relies on exploiting the stark physicochemical differences summarized below:

Physicochemical Property	3,3'-Dinitrobenzophenone (Major)	2,3'-Dinitrobenzophenone (Target Minor)
Relative Reaction Yield	80 – 85%	5 – 10%
Molecular Symmetry	High (symmetry)	Low (Asymmetric)
Solubility in Cold Ethanol	Very Low (Precipitates readily)	High (Remains in mother liquor)
Melting Point	143 – 147 °C	< 110 °C (Broadened by asymmetry)
Chromatographic Behavior	Stronger silica interaction	Distinct (Separable via gradient elution)

References

- Title: By-products in Aromatic Nitration. Part 11. Nitration of Diphenyl, Quinoline, And Benzophenone. Source:Journal of the Chemical Society (Resumed), RSC Publishing (1945). URL:[[Link](#)]
- Title: EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds.

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Sources

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- 2. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]

- [3. 92. By-products in aromatic nitration. Part II. Nitration of diphenyl, quinoline, and benzophenone - Journal of the Chemical Society \(Resumed\) \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [4. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Synthesis of 2,3'-dinitrobenzophenone via benzophenone nitration]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11852003/docs#synthesis-of-2-3-dinitrobenzophenone-via-benzophenone-nitration>]

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